

An In-Depth Technical Guide to Sodium 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Sodium 2-fluoro-4-methylbenzoate

CAS No.: 1708942-19-1

Cat. No.: B1496657

[Get Quote](#)

Introduction

Sodium 2-fluoro-4-methylbenzoate (CAS Number: 1708942-19-1) is a fluorinated aromatic carboxylate of increasing interest within the fields of medicinal chemistry and materials science. Its structure, featuring a fluorine atom ortho to the carboxylate group and a methyl group para to it, presents a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, with a particular focus on its relevance to drug discovery and development. The strategic incorporation of fluorine is a well-established method in medicinal chemistry for enhancing a compound's pharmacological profile, including metabolic stability, binding affinity, and bioavailability.^{[1][2]} This document is intended to serve as a foundational resource for researchers working with or considering the use of this and related compounds.

Chemical Properties and Structure

Below is a summary of the key chemical properties for **Sodium 2-fluoro-4-methylbenzoate**.

Property	Value	Source
CAS Number	1708942-19-1	N/A
Molecular Formula	C ₈ H ₆ FN ₂ O ₂	N/A
Molecular Weight	176.12 g/mol	N/A
IUPAC Name	Sodium 2-fluoro-4-methylbenzoate	N/A
SMILES	<chem>CC1=CC(=C(C=C1)C(=O)[O-])F.[Na+]</chem>	[3]
InChIKey	ALFWHEYHCZRVLO-UHFFFAOYSA-N	[3]
Physical Form	Expected to be a solid at room temperature	[4]

Synthesis and Purification

The synthesis of **Sodium 2-fluoro-4-methylbenzoate** is a two-step process, beginning with the synthesis of its carboxylic acid precursor, 2-fluoro-4-methylbenzoic acid, followed by its conversion to the sodium salt. While specific literature for this exact molecule is sparse, the following protocols are based on well-established synthetic methodologies for related compounds.[5][6]

Part 1: Synthesis of 2-fluoro-4-methylbenzoic acid

One common route to synthesize the carboxylic acid precursor involves the ortho-lithiation of a fluorotoluene derivative followed by carboxylation with carbon dioxide (dry ice).[1]

Experimental Protocol: Synthesis of 2-fluoro-4-methylbenzoic acid

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-fluorotoluene (1 equivalent) and dry tetrahydrofuran (THF).
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.

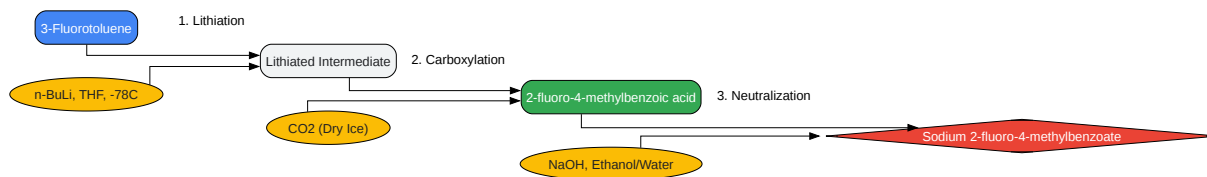
- Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 2 hours.
- Carboxylation: In a separate flask, crush dry ice into a powder. Carefully transfer the lithiated intermediate from the first flask onto the powdered dry ice via a cannula.
- Quenching and Acidification: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the carboxylic acid.
- Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-fluoro-4-methylbenzoic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Conversion to Sodium 2-fluoro-4-methylbenzoate

The conversion of the carboxylic acid to its sodium salt is a straightforward acid-base neutralization.^[6]

Experimental Protocol: Synthesis of **Sodium 2-fluoro-4-methylbenzoate**

- Dissolution: Dissolve the purified 2-fluoro-4-methylbenzoic acid (1 equivalent) in a minimal amount of ethanol.
- Neutralization: In a separate beaker, prepare a solution of sodium hydroxide (1 equivalent) in water.
- Salt Formation: Slowly add the sodium hydroxide solution to the ethanolic solution of the carboxylic acid while stirring. Monitor the pH of the solution, aiming for a final pH of 7-8.
- Isolation: Remove the solvent under reduced pressure to obtain the solid **Sodium 2-fluoro-4-methylbenzoate**. The product can be washed with a small amount of cold diethyl ether to remove any non-polar impurities and then dried under vacuum.



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **Sodium 2-fluoro-4-methylbenzoate**.

Structural Characterization and Purity Analysis

A suite of analytical techniques is essential for the comprehensive characterization and confirmation of the purity of **Sodium 2-fluoro-4-methylbenzoate**. Due to the lack of publicly available experimental data for this specific compound, the following sections describe the expected outcomes based on the analysis of structurally similar compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.[8]

Representative ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6-7.8	d	1H	Aromatic H
~7.0-7.2	d	1H	Aromatic H
~6.9-7.1	s	1H	Aromatic H
~2.3	s	3H	-CH ₃

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Representative ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ , ppm)	Assignment
~175-180	C=O (carboxylate)
~160-165 (d, ¹ JCF \approx 240-250 Hz)	C-F
~140-145	C-CH ₃
~130-135	Aromatic C-H
~125-130	Aromatic C-H
~115-120 (d, ² JCF \approx 20-25 Hz)	Aromatic C-H
~110-115	Aromatic C (ipso to carboxylate)
~20-25	-CH ₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a sodium carboxylate salt is distinct from its carboxylic acid precursor, most notably by the absence of the broad O-H stretch.[9]

Representative FTIR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1600-1550	Strong	Asymmetric C=O stretch (carboxylate)
~1420-1380	Strong	Symmetric C=O stretch (carboxylate)
~1250-1200	Medium	C-F stretch
~3000-2850	Weak	C-H stretch (aromatic and methyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For the sodium salt, electrospray ionization (ESI) in negative mode would be suitable to observe the benzoate anion.

Representative ESI-MS Data

m/z	Ion
153.04	[M-Na] ⁻

Analysis of the parent acid, 2-fluoro-4-methylbenzoic acid, by electron impact (EI) mass spectrometry would be expected to show characteristic fragmentation patterns, including the loss of the carboxylic group.^[10]

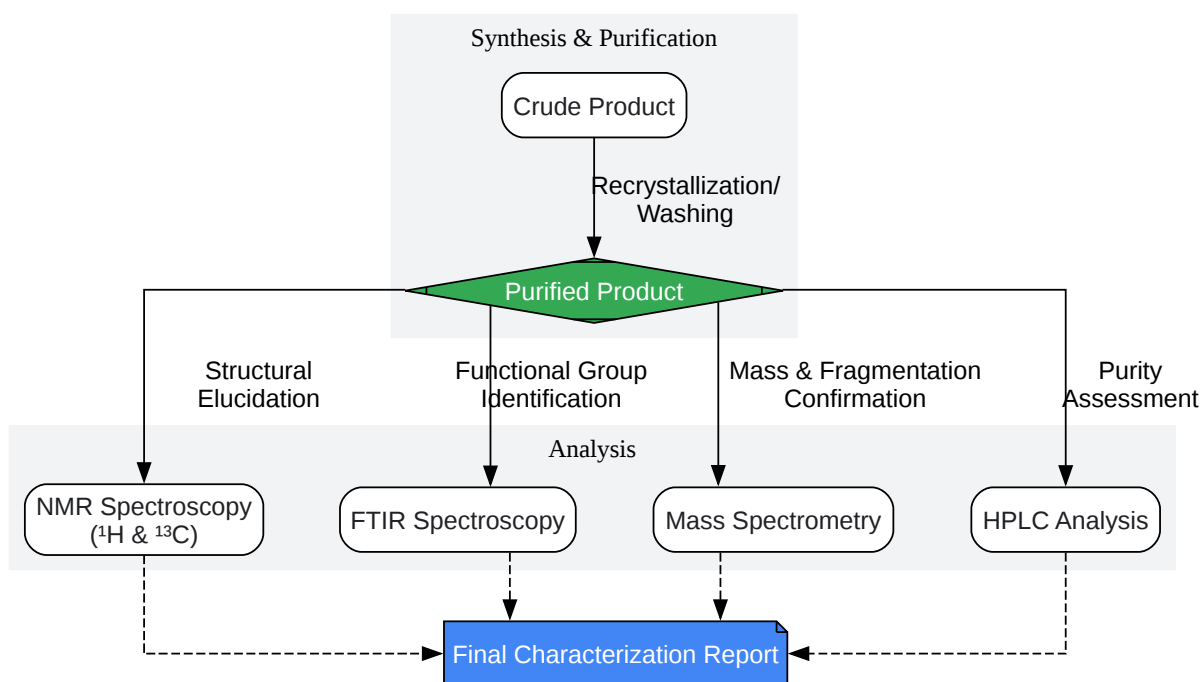
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a critical technique for determining the purity of the synthesized compound. A reverse-phase method would be appropriate for this analysis.

Experimental Protocol: HPLC Purity Analysis

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.



[Click to download full resolution via product page](#)

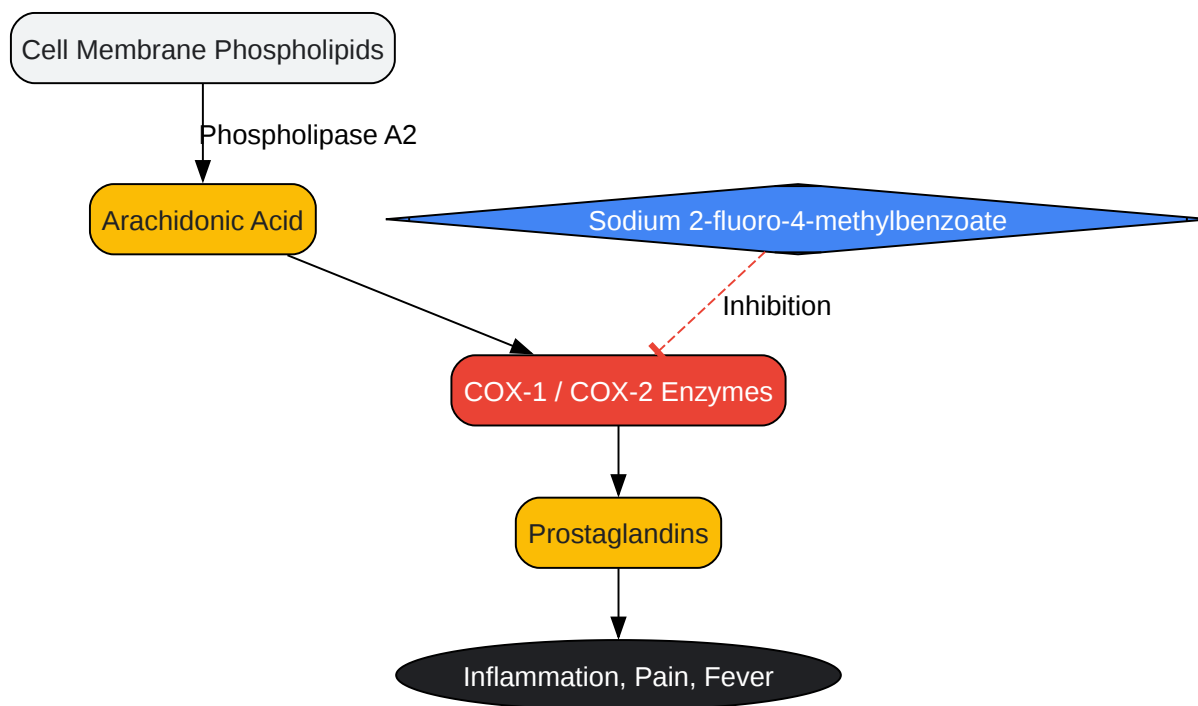
Figure 2: Experimental workflow for characterization and purity analysis.

Applications in Drug Discovery

Fluorinated benzoic acid derivatives are a well-established class of compounds in medicinal chemistry.[11] The introduction of fluorine can significantly alter a molecule's physicochemical properties, leading to improved potency, metabolic stability, and bioavailability.[12]

Potential Mechanisms of Action

Many fluorinated benzoic acid derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin biosynthesis pathway.[13][14] The inhibition of COX-1 and COX-2 reduces the production of prostaglandins, which are mediators of pain, fever, and inflammation.[15] It is plausible that **Sodium 2-fluoro-4-methylbenzoate** or its derivatives could act as non-steroidal anti-inflammatory drugs (NSAIDs).



[Click to download full resolution via product page](#)

Figure 3: Plausible mechanism of action via COX enzyme inhibition.

Rationale for Use in Drug Design

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, which can prevent metabolic oxidation at that position, thereby increasing the drug's half-life.[2]
- **Binding Affinity:** Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and potency.[1]
- **Lipophilicity and Permeability:** The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its target.[12]

Conclusion

Sodium 2-fluoro-4-methylbenzoate is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, proposed characterization methods, and potential biological relevance. While specific experimental data for this compound is not widely available, the protocols and expected data presented herein, based on established chemical principles and data from analogous structures, provide a solid foundation for researchers to begin their investigations. The unique substitution pattern of this molecule warrants further exploration of its chemical and biological properties.

References

- Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. (2021). RSC Publishing - The Royal Society of Chemistry. Available at: [\[Link\]](#)
- Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. (2014). PubMed. Available at: [\[Link\]](#)
- Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. (2021). RSC Publishing. Available at: [\[Link\]](#)
- Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Longdom Publishing SL. Available at: [\[Link\]](#)
- How can -experimentally- convert sodium carboxylate to carboxylic acid? (2020). ResearchGate. Available at: [\[Link\]](#)
- 4-Methyl-benzoate anion - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [\[Link\]](#)
- Supplementary Information. The Royal Society of Chemistry. Available at: [\[Link\]](#)
- Mechanism of action of nonsteroidal anti-inflammatory drugs. (1997). PubMed. Available at: [\[Link\]](#)

- Mass Spectrometry of Analytical Derivatives. 2. "Ortho" and "Para" Effects in. Journal of the American Society for Mass Spectrometry. Available at: [\[Link\]](#)
- Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2024). RSC Publishing. Available at: [\[Link\]](#)
- Mechanism of action of the non-steroidal anti-inflammatory drug flufenamate on $[Ca^{2+}]_i$ and Ca^{2+} -activated currents in neurons. (1996). PubMed. Available at: [\[Link\]](#)
- CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. Google Patents.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [\[Link\]](#)
- How to convert heterogeneous sodium carboxylate form to a free carboxylic form? (2019). ResearchGate. Available at: [\[Link\]](#)
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2023). PMC - NIH. Available at: [\[Link\]](#)
- 2-Fluoro-4-methylbenzoic acid | $C_8H_7FO_2$ | CID 2736145. PubChem. Available at: [\[Link\]](#)
- Chemical shifts in 1H and ^{13}C NMR spectra of sodium benzoates, δ (ppm). ResearchGate. Available at: [\[Link\]](#)
- 2-Fluorobenzoic acid | $C_7H_5FO_2$ | CID 9935. PubChem - NIH. Available at: [\[Link\]](#)
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [\[Link\]](#)
- 1H NMR Chemical Shift. Oregon State University. Available at: [\[Link\]](#)
- Mechanism of Action of NSAIDs (Non Steroidal Anti inflammatory Drugs). (2024). YouTube. Available at: [\[Link\]](#)
- Fluorinated Benzoic Acids (2). MySkinRecipes. Available at: [\[Link\]](#)

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Platteville. Available at: [\[Link\]](#)
- ¹H NMR chemical shift deviations between sodium-based salts and [C 4... ResearchGate. Available at: [\[Link\]](#)
- Development and Antibacterial Properties of 4-[4-(Anilinoethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications. Available at: [\[Link\]](#)
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Florida State University. Available at: [\[Link\]](#)
- ¹³C NMR Chemical Shift Table.pdf. University of Colorado Boulder. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. [nbinno.com \[nbinno.com\]](#)
2. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
3. 2-Fluoro-4-methylbenzoic acid | C₈H₇FO₂ | CID 2736145 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
4. Sodium 2-fluorobenzoate | 490-97-1 [[sigmaaldrich.com](#)]
5. [rsc.org \[rsc.org\]](#)
6. Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA07897F [[pubs.rsc.org](#)]
7. [researchgate.net \[researchgate.net\]](#)
8. ¹H NMR Chemical Shift [[sites.science.oregonstate.edu](#)]

- [9. Buy Sodium 2-fluorobenzoate | 490-97-1 \[smolecule.com\]](#)
- [10. chem.libretexts.org \[chem.libretexts.org\]](#)
- [11. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [12. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. walshmedicalmedia.com \[walshmedicalmedia.com\]](#)
- [14. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. m.youtube.com \[m.youtube.com\]](#)
- [To cite this document: BenchChem. \[An In-Depth Technical Guide to Sodium 2-fluoro-4-methylbenzoate\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1496657/docs#an-in-depth-technical-guide-to-sodium-2-fluoro-4-methylbenzoate\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check